Dichlorobis(indenyl)titanium(IV)
Overview
Description
Synthesis Analysis Dichlorobis(indenyl)titanium(IV) complexes and related compounds have been synthesized through various methods, focusing on enhancing hydrolytic stability and exploring diverse ligand frameworks. For instance, novel dichlorobis(β-diketonato)titanium(IV) complexes exhibit significant hydrolytic stability, demonstrated by synthesis and characterization processes including X-ray crystallography (Kuhn et al., 2009). Similarly, the synthesis of ansa-complexes involving methylene-bis(indenyl) ligands for titanium(IV) and other metals outlines the methodological advancements in achieving desired structural configurations (Agarkov et al., 2001).
Molecular Structure Analysis The molecular structures of these titanium(IV) complexes reveal insights into ligand coordination and geometrical configurations. For example, the study on ansa-complexes with methylene-bis(indenyl) ligands highlights the specific yield and structural determination through X-ray crystal structure analysis, offering a detailed look into the molecular arrangement and ligand interaction within these complexes (Agarkov et al., 2001).
Chemical Reactions and Properties These complexes participate in various chemical reactions, displaying unique reactivity patterns and properties. The synthesis of dichlorotitanium(IV) trithiophosphates introduces a novel class of compounds with specific reactivity towards hydrogen sulfide gas, leading to sol-gel chemistry exploration (Tripathi et al., 2010). Additionally, the reactivity of titanium dinitrogen complexes supported by guanidinate ligands showcases the investigation of solution behavior and a novel rearrangement of guanidinate ligands, enriching the understanding of complex behaviors in different environmental conditions (Mullins et al., 2001).
Physical Properties Analysis The physical properties, such as hydrolytic stability, are crucial for understanding the stability and durability of these complexes under various conditions. The studies mentioned above emphasize the hydrolytic stability of these compounds, a key property for their potential applications and longevity (Kuhn et al., 2009).
Chemical Properties Analysis The chemical properties of dichlorobis(indenyl)titanium(IV) and related complexes, such as their reactivity towards specific ligands or in polymerization processes, highlight their versatility and potential in catalysis and materials science. For instance, the study on syndiospecific polymerization of styrene using dichlorobis(substituted-1,3-diketonato)titanium complexes unveils the influence of substituents on catalyst activity and polymer properties (Wang et al., 2000).
Scientific Research Applications
Formation of Coordination Complexes: Dichlorobis(indenyl)titanium(IV) reacts with bidentate Schiff bases to yield complexes of type (C9H7)2Ti(SB)Cl. These derivatives have been characterized using various methods including elemental analyses and spectral studies (Khera, Sharma, & Kaushik, 1983).
Understanding Molecular Structures: Studies have been conducted on the crystal and molecular structure of related complexes such as dichlorobis(η5-t-butylcyclopentadienyl)titanium(IV). These studies offer insights into the atomic distances and symmetries, contributing to a deeper understanding of their chemical behavior (Howie, Mcquillan, & Thompson, 1984).
Catalyzing Ester Condensations: Dichlorobis(trifluoromethanesulfonato)titanium(IV), a variant, has been utilized to promote inter and intramolecular condensations, namely the Claisen and the Dieckmann condensations, under mild conditions. This showcases its potential as a catalyst in facilitating specific organic reactions (Tanabe, 1989).
Polymerization Catalyst: A study has shown that dichlorobis(salicylato)titanium(IV) can act as a catalyst in the polymerization of olefins at ambient temperature in aqueous emulsion. This particular use underlines its potential in creating polymers with varied properties and in an environmentally benign manner (Sharma, Lunawat, & De, 2016).
Formation of Heterocarboxylates: Dichlorobis(cyclopentadienyl)titanium(IV) has been used to react with various carboxylic acids to form a range of heterocarboxylate complexes. These complexes were characterized by different spectral and analytical methods, indicating a wide range of possible derivations for further chemical applications (Dixit, Sharan, & Kapoor, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
inden-7a-ide;titanium(4+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWZMPUHSDEID-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Cl-].[Cl-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923691 | |
Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodi-pi-indenyltitanium | |
CAS RN |
12113-02-9 | |
Record name | Bisindenyltitanium dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12113-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Titanium, dichlorodi-pi-indenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012113029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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